N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
Overview
Description
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is a synthetic compound that belongs to the class of piperazine derivatives. These compounds are known for their diverse pharmacological activities and are often used in medicinal chemistry for the development of therapeutic agents.
Mechanism of Action
Target of Action
The primary targets of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide are D2 and 5-HT2A receptors . These receptors are primarily found in the brain and are involved in various neurological and psychological processes. The D2 receptor is a type of dopamine receptor, which plays a role in reward and pleasure systems. The 5-HT2A receptor is a subtype of the 5-HT receptor that binds the neurotransmitter serotonin, playing a key role in the central nervous system and the pathophysiology of depression and schizophrenia .
Mode of Action
This compound interacts with its targets by binding to the D2 and 5-HT2A receptors, acting as an antagonist . This means it blocks the action of natural neurotransmitters, dopamine and serotonin, at these receptors. This can result in changes in the transmission of signals in the brain and influence various physiological functions .
Biochemical Pathways
The compound’s interaction with D2 and 5-HT2A receptors affects the dopaminergic and serotonergic pathways in the brain . By blocking these receptors, it can alter the balance of these neurotransmitters in the brain, which can have downstream effects on mood, behavior, and perception .
Pharmacokinetics
Similar compounds are known to be well absorbed and distributed in the body, metabolized in the liver, and excreted in the urine .
Result of Action
The molecular and cellular effects of the compound’s action include changes in neurotransmitter levels and neuronal signaling. This can result in altered brain function, potentially leading to changes in behavior, mood, and perception . In particular, the compound has been found to exhibit atypical antipsychotic activity .
Action Environment
Environmental factors such as diet, stress levels, and the use of other medications can influence the compound’s action, efficacy, and stability. For example, certain foods or medications might interact with the compound, altering its absorption or metabolism. Stress levels can also affect the body’s response to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide typically involves the reaction of 4-(4-ethylpiperazin-1-yl)aniline with 3-methylphenoxyacetyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The product is then purified using column chromatography .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include steps for the recovery and recycling of solvents and reagents to minimize waste and reduce costs .
Chemical Reactions Analysis
Types of Reactions
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Bromine in acetic acid for bromination reactions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated derivatives.
Scientific Research Applications
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders and cancer.
Industry: Used in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(4-methylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(2-methylphenoxy)acetamide
- N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(4-methylphenoxy)acetamide
Uniqueness
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide is unique due to its specific substitution pattern on the phenyl and piperazine rings. This unique structure can result in distinct pharmacological properties and interactions with molecular targets compared to other similar compounds .
Properties
IUPAC Name |
N-[4-(4-ethylpiperazin-1-yl)phenyl]-2-(3-methylphenoxy)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27N3O2/c1-3-23-11-13-24(14-12-23)19-9-7-18(8-10-19)22-21(25)16-26-20-6-4-5-17(2)15-20/h4-10,15H,3,11-14,16H2,1-2H3,(H,22,25) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WEPFLBKXGKOBOA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C2=CC=C(C=C2)NC(=O)COC3=CC=CC(=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27N3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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